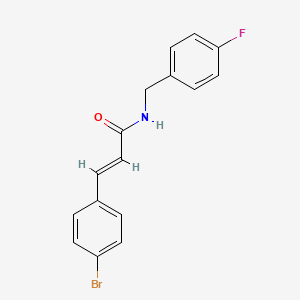
3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Additionally, numerous future directions have been proposed for further research on this compound.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide is not fully understood, but it is believed to interact with specific receptors in the body. This interaction can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide can have a variety of biochemical and physiological effects. These effects include inhibition of cancer cell growth, modulation of immune system function, and regulation of cell signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide in lab experiments is its high affinity for certain receptors in the body. This can make it a useful tool for studying the function of these receptors. However, one limitation is that the compound may not be stable under certain experimental conditions, which can make it difficult to work with.
Future Directions
There are numerous future directions for research on 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide. Some potential areas of study include further investigation into its mechanism of action, exploration of its potential use in drug delivery systems, and examination of its effects on various types of cancer cells. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its efficacy.
Synthesis Methods
The synthesis of 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with 4-fluorobenzylamine to form an intermediate compound. This intermediate compound is then reacted with acryloyl chloride to produce the final product, 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide.
Scientific Research Applications
The potential applications of 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide in scientific research are numerous. This compound has been studied for its potential use as a drug delivery system, as it has been shown to have high affinity for certain receptors in the body. Additionally, it has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO/c17-14-6-1-12(2-7-14)5-10-16(20)19-11-13-3-8-15(18)9-4-13/h1-10H,11H2,(H,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLUCTPZUOUVTH-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
![7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5848873.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)





![N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)